Ethyl 4-isocyanatobenzoate
Overview
Description
Ethyl 4-isocyanatobenzoate: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of benzoic acid and contains an isocyanate functional group. This compound is used in various chemical synthesis processes and has applications in the preparation of cellulose derivatives and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-isocyanatobenzoate can be synthesized through the reaction of ethyl 4-aminobenzoate with phosgene or triphosgene . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of exposure to hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-isocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form and , respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form and .
Polymerization: The compound can participate in polymerization reactions to form polyurethanes
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form 4-aminobenzoic acid
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
4-Aminobenzoic Acid: Formed from hydrolysis
Scientific Research Applications
Ethyl 4-isocyanatobenzoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental in the formation of polymers and other organic compounds .
Comparison with Similar Compounds
Methyl 4-isocyanatobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Isocyanatobenzoic Acid: Contains a carboxylic acid group instead of an ester group.
Phenyl Isocyanate: Contains a phenyl group instead of a benzoate group
Uniqueness: this compound is unique due to its combination of an isocyanate group and an ethyl ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
ethyl 4-isocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPCPHKICBCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184815 | |
Record name | Ethyl 4-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30806-83-8 | |
Record name | Ethyl 4-isocyanatobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30806-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-isocyanatobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-isocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 4-isocyanatobenzoate modify cellulose, and what are the implications of this modification?
A1: this compound reacts with cellulose in a homogeneous solution of Lithium Chloride/N,N-Dimethylacetamide (LiCl/DMAc) to form cellulose carbamate derivatives. [] This reaction utilizes the isocyanate functional group (-N=C=O) of this compound, which readily reacts with hydroxyl groups (-OH) present in cellulose.
Q2: How does the reactivity of this compound compare to other reagents used for cellulose modification in the provided research?
A2: The research highlights that this compound exhibits superior reactivity compared to activated esters of N,N-dimethylaminobenzoic acids for cellulose modification. [] This higher reactivity translates into a more efficient reaction, allowing for controllable degrees of substitution (DS) on the cellulose molecule and achieving higher yields.
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